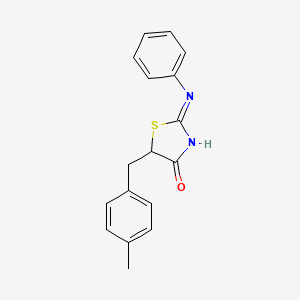
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. The thiazolidinone core structure is recognized for its potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazolidine ring with a phenylimino group and a 4-methylbenzyl substituent. Its unique structure may significantly influence its biological activity, particularly in medicinal chemistry.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₂S |
| Molecular Weight | 245.35 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study conducted by Da Silva et al. evaluated the cytotoxic effects of various thiazolidinone derivatives against glioblastoma multiforme cells. The results showed that certain derivatives demonstrated potent antitumor activity by reducing cell viability significantly .
Case Study: Cytotoxicity Evaluation
In a comparative study, several thiazolidinone derivatives were tested against various cancer cell lines, including MDA-MB-231 and HCT116. The analogs exhibited IC₅₀ values ranging from 8.5 µM to 14.9 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A series of synthesized thiazolidinones showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Compound | Bacteria Tested | % Inhibition |
|---|---|---|
| This compound | E. coli | 88.46% |
| S. aureus | 91.66% | |
| Pseudomonas aeruginosa | 75.00% |
The compound's effectiveness was comparable to standard antibiotics such as ampicillin, showcasing its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects involves interaction with various biological targets, including enzymes and receptors. Molecular docking studies have suggested that this compound may inhibit specific protein targets related to cancer proliferation and bacterial growth .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of thiazolidinone derivatives based on their chemical structure. These studies indicate that modifications on the phenyl ring significantly influence the compound's potency against cancer cell lines and bacterial strains .
Table 3: QSAR Findings
| Descriptor | Value | Correlation with Activity |
|---|---|---|
| Log P | 3.45 | Positive |
| Polar Surface Area | 50 Ų | Negative |
| Molecular Weight | <300 g/mol | Positive |
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCBGCSPQJFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














